2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl]amino}benzoic acid
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Description
2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl]amino}benzoic acid is a useful research compound. Its molecular formula is C14H12N2O5 and its molecular weight is 288.259. The purity is usually 95%.
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Scientific Research Applications
PPARgamma Agonists and Antidiabetic Activity : Research by Cobb et al. (1998) explored analogues of certain peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, noting their potential in treating type 2 diabetes. One such compound, (S)-2-(1-carboxy-2-[4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl]ethylamino)benzoic acid methyl ester, showed promising results in both binding affinity to PPARgamma and antidiabetic activity in rodent models (Cobb et al., 1998).
Schiff Base Synthesis and Biological Activity : A study by Mounika et al. (2010) focused on synthesizing a Schiff base derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid. This research highlighted the potential antibacterial and antifungal activities of the synthesized compounds, suggesting applications in the development of new antimicrobial agents (Mounika et al., 2010).
Supramolecular Liquid-Crystalline Networks : Kihara et al. (1996) studied the self-assembly of multifunctional hydrogen-bonding molecules to form supramolecular liquid-crystalline networks. They synthesized specific tricarboxylic acids, including 3,4-bis(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzoic acid, and evaluated their potential in creating liquid-crystalline network structures (Kihara et al., 1996).
Synthesis of α-Ketoamide Derivatives : El‐Faham et al. (2013) investigated the use of OxymaPure in the synthesis of α-ketoamide derivatives involving 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid. This study demonstrated the efficiency of OxymaPure in improving the purity and yield of these compounds, suggesting applications in pharmaceutical chemistry (El‐Faham et al., 2013).
Development of Fluorescence Probes for Reactive Oxygen Species Detection : Research by Setsukinai et al. (2003) involved the synthesis of novel fluorescence probes, including 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, for selectively detecting highly reactive oxygen species. This work has implications for studying the roles of these species in various biological and chemical contexts (Setsukinai et al., 2003).
Properties
IUPAC Name |
2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-2-21-14(20)12(17)9(7-15)8-16-11-6-4-3-5-10(11)13(18)19/h3-6,8,16H,2H2,1H3,(H,18,19)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTPOBGPGBIYHM-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=CC=C1C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=CC=C1C(=O)O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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